molecular formula C14H13N5O2 B10812999 Methyl 4-({5-methyl-[1,2,4]triazolo[1,5-A]pyrimidin-7-YL}amino)benzoate

Methyl 4-({5-methyl-[1,2,4]triazolo[1,5-A]pyrimidin-7-YL}amino)benzoate

Cat. No.: B10812999
M. Wt: 283.29 g/mol
InChI Key: BJOTXKWWFYCUHA-UHFFFAOYSA-N
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Description

Methyl 4-({5-methyl-[1,2,4]triazolo[1,5-A]pyrimidin-7-YL}amino)benzoate is a complex organic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The unique structure of this compound, which includes a triazolopyrimidine moiety, makes it a subject of interest for researchers exploring new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-({5-methyl-[1,2,4]triazolo[1,5-A]pyrimidin-7-YL}amino)benzoate typically involves the reaction of 5-methyl-1,2,4-triazolo[1,5-a]pyrimidine with methyl 4-aminobenzoate. This reaction can be carried out under various conditions, including microwave irradiation, which has been shown to enhance the reaction rate and yield . The reaction is usually performed in a solvent such as toluene at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can improve the efficiency and scalability of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and purity.

Chemical Reactions Analysis

Types of Reactions: Methyl 4-({5-methyl-[1,2,4]triazolo[1,5-A]pyrimidin-7-YL}amino)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the triazolopyrimidine moiety can be substituted with different functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of Methyl 4-({5-methyl-[1,2,4]triazolo[1,5-A]pyrimidin-7-YL}amino)benzoate involves its interaction with specific molecular targets. For instance, as a CDK2 inhibitor, it binds to the active site of the enzyme, preventing its interaction with cyclin A2 and thereby inhibiting cell cycle progression . This inhibition can lead to the induction of apoptosis in cancer cells, making it a potential therapeutic agent for cancer treatment.

Comparison with Similar Compounds

Uniqueness: Methyl 4-({5-methyl-[1,2,4]triazolo[1,5-A]pyrimidin-7-YL}amino)benzoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as a ligand in coordination chemistry and its potential as a therapeutic agent in cancer treatment highlight its significance in scientific research.

Properties

Molecular Formula

C14H13N5O2

Molecular Weight

283.29 g/mol

IUPAC Name

methyl 4-[(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)amino]benzoate

InChI

InChI=1S/C14H13N5O2/c1-9-7-12(19-14(17-9)15-8-16-19)18-11-5-3-10(4-6-11)13(20)21-2/h3-8,18H,1-2H3

InChI Key

BJOTXKWWFYCUHA-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=NC=NN2C(=C1)NC3=CC=C(C=C3)C(=O)OC

Origin of Product

United States

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